Egfr-IN-85

EGFRvIII Phosphorylation IC50

Egfr-IN-85 is a covalent, ATP-competitive EGFR inhibitor engineered for CNS delivery. It specifically targets the EGFRvIII mutant (IC50 0.19 μM) with a >20-fold brain-to-plasma ratio, overcoming the BBB limitations of 1st/3rd-gen TKIs. It enables robust in vivo target engagement in orthotopic GBM models without dose-limiting toxicity. Ideal for PD studies, resistance modeling, and benchmarking novel GBM therapies.

Molecular Formula C26H30N8O2
Molecular Weight 486.6 g/mol
Cat. No. B12391869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-85
Molecular FormulaC26H30N8O2
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)N3C=CC4=C3N=CC=C4)OC
InChIInChI=1S/C26H30N8O2/c1-6-24(35)29-19-16-20(22(36-5)17-21(19)33(4)15-14-32(2)3)30-26-28-12-9-23(31-26)34-13-10-18-8-7-11-27-25(18)34/h6-13,16-17H,1,14-15H2,2-5H3,(H,29,35)(H,28,30,31)
InChIKeyZRIDXQHWFDIMJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Egfr-IN-85: A Covalent EGFRvIII-Targeting Inhibitor for Glioblastoma Research Procurement


Egfr-IN-85 (CAS 1956378-29-2, also designated Compound 1 in WO2022271861) is a covalent, ATP-competitive small-molecule inhibitor of the epidermal growth factor receptor (EGFR). It is specifically characterized as an inhibitor of the EGFRvIII mutant variant, which is a common oncogenic driver in glioblastoma (GBM). The compound has a molecular weight of 486.57 g/mol and a molecular formula of C26H30N8O2 . It is supplied for research purposes only and is documented to suppress intratumoral EGFR signaling [1]. The primary biological activity reported is the inhibition of EGFRvIII phosphorylation, with an IC50 value of 0.19 μM in cellular assays [1].

Why Egfr-IN-85 Cannot Be Replaced by First- or Third-Generation EGFR Inhibitors in GBM Models


Generic substitution of Egfr-IN-85 with other EGFR tyrosine kinase inhibitors (TKIs) is not scientifically defensible for glioblastoma (GBM) research. First-generation inhibitors like erlotinib and gefitinib exhibit poor blood-brain barrier (BBB) penetration and lack efficacy against EGFRvIII-expressing GBM in vivo [1]. While third-generation inhibitors such as osimertinib demonstrate improved brain penetration and some activity against EGFRvIII, their clinical application in GBM is limited by dose-limiting toxicities and an inability to achieve durable tumor suppression at tolerated doses [2]. Egfr-IN-85 was specifically designed to address these shortcomings, demonstrating a unique combination of high brain-to-plasma ratio, potent inhibition of EGFRvIII signaling, and in vivo efficacy in orthotopic GBM models without significant body weight loss, as detailed in the quantitative evidence below [3].

Quantitative Differentiation Evidence: Egfr-IN-85 vs. Clinical EGFR Inhibitors


Potent Inhibition of EGFRvIII Phosphorylation in Cellular Assays

Egfr-IN-85 (Compound 1) demonstrates potent inhibition of EGFRvIII autophosphorylation at Y1068, a key activation marker. In a cellular assay using 293-EGFRvIII cells, Egfr-IN-85 inhibited pEGFRvIII with an IC50 of 0.174 μM, as determined by Western blot analysis [1]. This potency is superior to the clinically approved EGFR inhibitor erlotinib, which, while not directly compared in the same assay, has been reported to have a much higher IC50 for EGFRvIII phosphorylation (often >1 μM in similar cellular contexts) [2]. This differentiation is critical as erlotinib has failed to show clinical benefit in GBM patients [3].

EGFRvIII Phosphorylation IC50

Superior Brain Penetration: Brain-to-Plasma Ratio >20

A critical differentiator for Egfr-IN-85 is its exceptional brain penetration. According to the patent disclosure, the compound exhibits a brain-to-plasma ratio greater than 20-fold at estimated steady state in preclinical models [1]. This is a sharp contrast to many reported EGFR inhibitors. For example, osimertinib, a third-generation EGFR TKI with known brain penetration, has a reported brain-to-plasma ratio of >10 in some models [2]. The >20-fold ratio for Egfr-IN-85 indicates a superior ability to cross the blood-brain barrier and accumulate in the central nervous system, a prerequisite for effective treatment of primary brain tumors like GBM.

Brain Penetration Pharmacokinetics Blood-Brain Barrier

In Vivo Efficacy: Prolonged Survival in Orthotopic GBM Xenograft Model

In an orthotopic U251-EGFRvIII xenograft model, oral administration of Egfr-IN-85 (Compound 1) as a single agent resulted in a dose-dependent attenuation of tumor growth and a significant extension of survival in tumor-bearing mice [1]. This efficacy is notable when contrasted with erlotinib and gefitinib, which have been shown to inhibit GBM cell proliferation in vitro but consistently fail to provide a survival benefit in orthotopic GBM models or in clinical trials for GBM patients [2]. The ability of Egfr-IN-85 to improve survival in a highly clinically relevant intracranial model underscores its therapeutic potential and validates its selection over earlier-generation TKIs for GBM research.

In Vivo Efficacy Survival Orthotopic Xenograft

Reduced Antiproliferative IC50 Against EGFRvIII-Driven GBM Cells

Egfr-IN-85 demonstrates potent antiproliferative activity against EGFRvIII-expressing GBM cells. In a 3-day viability assay using 293-EGFRvIII cells, the IC50 of Egfr-IN-85 (Compound 1) was determined to be in the sub-micromolar range (exact value shown in patent figures) [1]. This is significantly more potent than the reported IC50 of 4.36 μM for the novel EGFR inhibitor SMUZ106 against U87MG-EGFRvIII cells under similar conditions [2]. This comparison highlights the superior cellular potency of Egfr-IN-85 against a key GBM cell model, reinforcing its utility as a lead compound for further optimization or as a benchmark in cellular screening assays.

Antiproliferative Cell Viability Glioblastoma

Superior In Vivo Tolerability Compared to Osimertinib

In preclinical tolerability studies, Egfr-IN-85 (Compound 1) exhibited a favorable safety profile. Mice treated with escalating doses of Egfr-IN-85 up to 75 mg/kg/day maintained stable body weight during the treatment period [1]. This contrasts with the clinical experience of osimertinib, where dose-limiting toxicities (DLT) are a concern and can prevent the administration of doses required for optimal target inhibition in the brain [2]. The ability to dose Egfr-IN-85 at levels that achieve high brain concentrations without inducing significant weight loss suggests a wider therapeutic window, a critical advantage for long-term in vivo efficacy studies in GBM models.

Tolerability Body Weight Safety Profile

Optimal Use Cases for Egfr-IN-85 in Preclinical and Translational GBM Research


In Vivo Efficacy Studies in Orthotopic Glioblastoma Models

Egfr-IN-85 is ideally suited for evaluating the therapeutic potential of EGFRvIII inhibition in clinically relevant orthotopic xenograft or syngeneic mouse models of GBM. Its demonstrated ability to extend survival in such models, combined with its high brain penetration, makes it a superior choice over first- and third-generation EGFR inhibitors that either fail to cross the blood-brain barrier or are limited by toxicity [1]. Researchers can use this compound to benchmark new therapies or investigate mechanisms of resistance in a setting that mimics the human disease.

Pharmacodynamic Assessment of EGFRvIII Pathway Inhibition in the CNS

The compound's potent inhibition of EGFRvIII phosphorylation (IC50 of 0.174-0.19 μM) and its high brain-to-plasma ratio (>20-fold) make it an excellent tool for pharmacodynamic (PD) studies [2]. Researchers can reliably assess target engagement and downstream signaling modulation (e.g., pAKT, pERK) in brain tumor tissue following oral administration. This is a key application for validating mechanism of action and establishing PK/PD relationships for CNS-penetrant EGFR inhibitors.

Benchmark Compound for In Vitro GBM Cell Line Screening

With its defined IC50 for inhibiting EGFRvIII phosphorylation and its potent antiproliferative activity against EGFRvIII-expressing GBM cells, Egfr-IN-85 serves as a robust positive control or benchmark in cellular screening assays [3]. It can be used to calibrate the sensitivity of GBM cell lines (e.g., U87MG-EGFRvIII, patient-derived lines) to EGFR inhibition, enabling the evaluation of novel compounds or combination strategies in a standardized manner.

Investigating Mechanisms of Resistance to CNS-Penetrant EGFR Inhibitors

The favorable tolerability profile of Egfr-IN-85 at high doses (up to 75 mg/kg) in preclinical models allows for sustained, high-level target inhibition in vivo [4]. This makes it an ideal tool for generating resistant GBM models through chronic dosing, enabling researchers to study acquired resistance mechanisms that may limit the efficacy of brain-penetrant EGFR inhibitors. Such studies are critical for developing next-generation therapies to overcome resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr-IN-85

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.